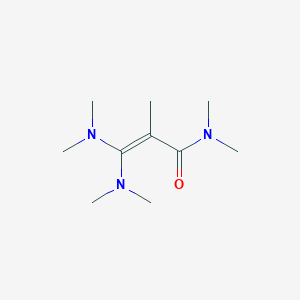
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide is an organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis(dimethylamino)phenylmethanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of HFIP as a solvent and reaction promoter is advantageous due to its unique chemical and physical properties, such as high hydrogen bond donor ability, low nucleophilicity, high polarity, and slight Brønsted acidity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with activated alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include fluorinated alcohols, which promote nucleophilic substitution reactions onto activated alcohols . The reaction conditions often involve the use of HFIP as a solvent and reaction promoter due to its favorable properties .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the alkylation reaction of ketene silyl acetals with bis(dimethylamino)phenylmethanol produces the corresponding ester .
Applications De Recherche Scientifique
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in organic synthesis as a reagent for various chemical transformations.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its activity and effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(dimethylamino)-5,5-bi-1,2,4-triazine: This compound shares similar structural features and is used in organic synthesis.
3,3-Bis(diisopropylamino)-3-thioxo-1-(2,4,6-tri-tert-butylphenyl)-1,3-diphosphapropene: Another compound with similar properties and applications.
Uniqueness
3,3-Bis(dimethylamino)-N,N,2-trimethylprop-2-enamide is unique due to its specific chemical structure and the favorable properties of HFIP used in its synthesis. This makes it particularly useful in various chemical transformations and industrial applications .
Propriétés
Numéro CAS |
920518-66-7 |
|---|---|
Formule moléculaire |
C10H21N3O |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
3,3-bis(dimethylamino)-N,N,2-trimethylprop-2-enamide |
InChI |
InChI=1S/C10H21N3O/c1-8(10(14)13(6)7)9(11(2)3)12(4)5/h1-7H3 |
Clé InChI |
UABJHNRIXLETHF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(N(C)C)N(C)C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


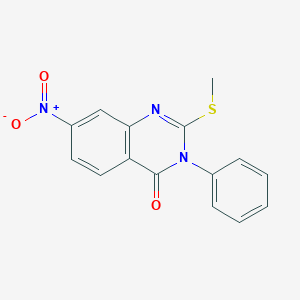
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
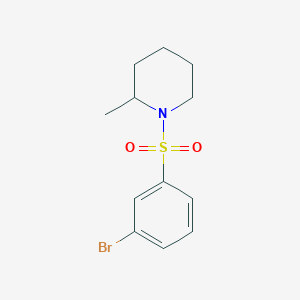
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
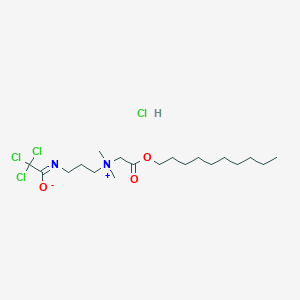
![[1-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1H-indazol-5-yl]acetaldehyde](/img/structure/B12623163.png)
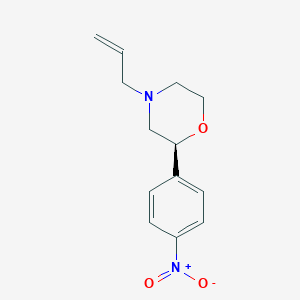

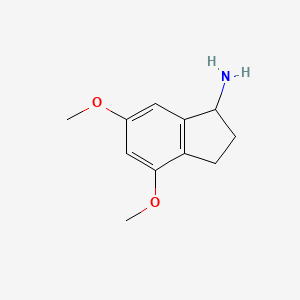
![2-(3-Bromophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12623177.png)
![2-(Methanesulfinyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B12623183.png)
![2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12623197.png)

